molecular formula C15H20N4O2 B12174757 N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12174757
M. Wt: 288.34 g/mol
InChI Key: SVXUKEQHXLHQAS-UHFFFAOYSA-N
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Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring fused with a furan ring and a pyrrolidine moiety

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-2-19-7-3-5-11(19)10-16-15(20)13-9-12(17-18-13)14-6-4-8-21-14/h4,6,8-9,11H,2-3,5,7,10H2,1H3,(H,16,20)(H,17,18)

InChI Key

SVXUKEQHXLHQAS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=NNC(=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the pyrrolidine moiety: This step involves the alkylation of the pyrazole ring with a pyrrolidine derivative, often using a strong base like sodium hydride to facilitate the reaction.

    Final coupling: The final step involves coupling the intermediate with a carboxamide group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its structural components which include the pyrazole and furan moieties. These heterocycles play crucial roles in modulating biological interactions:

  • Antitumor Activity : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide have shown significant activity against various cancer cell lines, including HeLa and CEM cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of pyrazole derivatives, suggesting their potential in treating neurodegenerative disorders such as Alzheimer's disease. The ability to modulate neurotransmitter systems may contribute to these effects .

Pharmacological Applications

The pharmacological implications of this compound are extensive:

  • Dopamine Receptor Affinity : This compound has been studied for its affinity towards dopamine receptors, particularly D2 receptors. Such interactions are crucial for developing treatments for psychiatric disorders like schizophrenia .
  • Antimicrobial Properties : The incorporation of furan and pyrazole rings enhances the antimicrobial efficacy of the compounds. These derivatives have been evaluated against various bacterial strains, showing promising results that warrant further exploration for antibiotic development .

Case Studies and Research Findings

Several studies have documented the applications of this compound in detail:

Study Focus Findings
Study 1Antitumor ActivityDemonstrated IC50 values indicating potent inhibition of cancer cell lines (HeLa, CEM) with structural analogs showing enhanced activity due to specific substitutions .
Study 2NeuroprotectionHighlighted the ability to protect neuronal cells from oxidative stress, suggesting mechanisms involving modulation of neuroinflammatory pathways .
Study 3Antimicrobial EfficacyEvaluated against Gram-positive and Gram-negative bacteria, showing significant inhibition rates that support further development as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide
  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamide

Uniqueness

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the furan and pyrazole rings, which confer distinct chemical properties and potential biological activities compared to its analogs.

Biological Activity

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H16_{16}N4_{4}O
  • Molecular Weight : 244.29 g/mol

The structure consists of a pyrazole ring substituted with a furyl group and an ethyl-pyrrolidine moiety, which contributes to its biological activity.

This compound exhibits several mechanisms of action that contribute to its therapeutic potential:

  • Androgen Receptor Modulation : The compound acts as a selective androgen receptor modulator (SARM), influencing androgen receptor-mediated pathways. This can be particularly beneficial in conditions where modulation of androgen activity is desired, such as in certain cancers or muscle-wasting diseases .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies report significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50_{50} values indicating effective concentrations for therapeutic use .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line/Model IC50_{50} Value (µM) Reference
CytotoxicityMCF73.79
CytotoxicityA54926
Anti-inflammatoryIn vivo (rat model)-
Androgen receptor modulationVarious models-

Case Study 1: Antitumor Activity

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. The compound showed promising results against breast cancer cell lines with an IC50_{50} value of 3.79 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its anti-inflammatory effects in a carrageenan-induced rat paw edema model. The results indicated significant reduction in edema comparable to standard anti-inflammatory drugs like ibuprofen, suggesting its utility in treating inflammatory conditions .

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